amino}-1lambda6-thiolane-1,1-dione CAS No. 1427700-40-0](/img/structure/B2846815.png)
3-{[3-(2-Methylphenyl)propyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(2-Methylphenyl)propyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione, also known as MPTAT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The exact mechanism of action of 3-{[3-(2-Methylphenyl)propyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione is not fully understood. However, it is believed to act on various molecular targets in the body, including the GABAergic system, the opioid system, and the nitric oxide pathway. This compound has been shown to increase the activity of GABA receptors, which are involved in the regulation of neuronal excitability. It has also been found to activate the opioid receptors, which are involved in pain modulation. Additionally, this compound has been shown to inhibit the production of nitric oxide, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, improve memory and cognitive function, and protect against neurodegeneration. It has also been found to improve plant growth and increase crop yield. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[3-(2-Methylphenyl)propyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione has several advantages for lab experiments, including its high purity and stability, as well as its potential for various applications in medicine, agriculture, and industry. However, there are also limitations to its use, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on 3-{[3-(2-Methylphenyl)propyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione. In medicine, further studies are needed to fully understand its potential as a treatment for neurodegenerative diseases, as well as its safety and efficacy in humans. In agriculture, more research is needed to optimize its use as a plant growth regulator and to understand its potential environmental impact. In industry, further studies are needed to explore its potential as a key intermediate in the production of various chemicals and materials.
Méthodes De Synthèse
3-{[3-(2-Methylphenyl)propyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione can be synthesized through a multi-step process that involves the reaction of 2-methylphenylacetonitrile with propargyl bromide, followed by reduction with lithium aluminum hydride and subsequent reaction with thiourea. This synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
3-{[3-(2-Methylphenyl)propyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione has been found to have potential applications in various fields such as medicine, agriculture, and industry. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been shown to have potential as a plant growth regulator, improving crop yield and quality. In industry, this compound has been used as a key intermediate in the production of various chemicals and materials.
Propriétés
IUPAC Name |
N-[3-(2-methylphenyl)propyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c1-3-11-18(17-10-13-21(19,20)14-17)12-6-9-16-8-5-4-7-15(16)2/h1,4-5,7-8,17H,6,9-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYNVBBTBQEWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCN(CC#C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


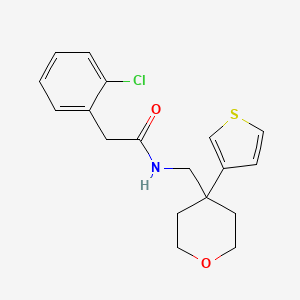
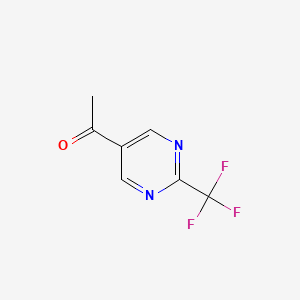
![N-(2-hydroxyethyl)-N-[2-(pyridin-2-yloxy)ethyl]prop-2-enamide](/img/structure/B2846741.png)

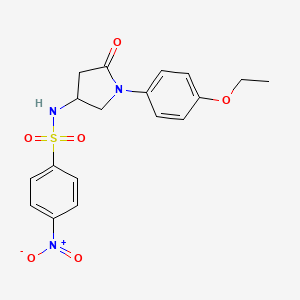
![N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2846746.png)
![4-Cyclobutylidene-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2846747.png)
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide](/img/structure/B2846749.png)
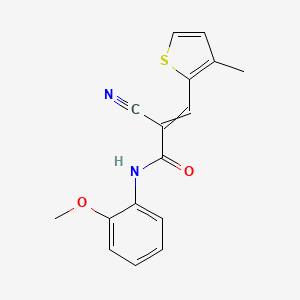
![3-(2-chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2846752.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2846753.png)
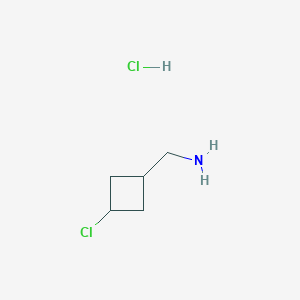
![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2846755.png)